![molecular formula C15H11ClN4O B7548363 N-(4-chlorophenyl)-5-pyridin-4-yl-1H-pyrazole-3-carboxamide](/img/structure/B7548363.png)
N-(4-chlorophenyl)-5-pyridin-4-yl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-5-pyridin-4-yl-1H-pyrazole-3-carboxamide, commonly known as CP-868,596, is a small molecule inhibitor of the protein c-Met. It was first synthesized by Pfizer in 2005 and has been the subject of extensive scientific research since then.
Mechanism of Action
CP-868,596 binds to the ATP-binding site of c-Met and inhibits its kinase activity. This leads to the inhibition of downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are involved in cell proliferation, survival, and migration. Inhibition of these pathways results in decreased tumor growth, invasion, and metastasis.
Biochemical and Physiological Effects:
CP-868,596 has been shown to inhibit the growth of various types of cancer cells, including lung, breast, and liver cancer cells. It also inhibits the migration and invasion of cancer cells and induces apoptosis, or programmed cell death, in cancer cells. In addition, CP-868,596 has been shown to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One advantage of using CP-868,596 in lab experiments is its specificity for c-Met. This allows researchers to study the effects of c-Met inhibition on cancer cells without the confounding effects of off-target effects. However, one limitation is that CP-868,596 may not accurately reflect the effects of c-Met inhibition in vivo, as it may not fully penetrate tissues or may be metabolized differently in vivo compared to in vitro.
Future Directions
There are several future directions for research on CP-868,596. One direction is to study its efficacy in combination with other cancer therapies, such as chemotherapy or immunotherapy. Another direction is to develop more potent and selective c-Met inhibitors that may have improved efficacy and fewer side effects. Additionally, further research is needed to understand the mechanisms of resistance to c-Met inhibitors and to develop strategies to overcome this resistance.
Synthesis Methods
The synthesis of CP-868,596 involves a multi-step process that begins with the reaction of 4-chlorobenzonitrile with 2-bromopyridine to form 4-chloro-2-(pyridin-2-yl)benzonitrile. This intermediate is then reacted with hydrazine hydrate and acetic acid to form 4-chloro-2-(pyridin-2-yl)phenylhydrazine. The final step involves the reaction of this intermediate with 3-(dimethylamino)acryloyl chloride to form CP-868,596.
Scientific Research Applications
CP-868,596 has been extensively studied for its potential therapeutic applications in cancer treatment. The protein c-Met is overexpressed in many types of cancer, including lung, breast, and liver cancer, and is associated with tumor growth, invasion, and metastasis. CP-868,596 inhibits the activity of c-Met and has been shown to inhibit tumor growth in preclinical studies.
properties
IUPAC Name |
N-(4-chlorophenyl)-3-pyridin-4-yl-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O/c16-11-1-3-12(4-2-11)18-15(21)14-9-13(19-20-14)10-5-7-17-8-6-10/h1-9H,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRMHNBJTZLEPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=NN2)C3=CC=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.